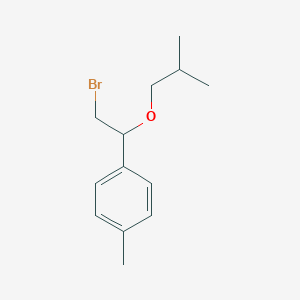
1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene typically involves the bromination of 1-isobutoxy-4-methylbenzene. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to achieve high yields. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene depends on its specific application. In chemical reactions, the bromine atom and isobutoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene: This compound is similar in structure but contains a fluorine atom instead of a methyl group.
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene: Another similar compound with a chlorine atom in place of the methyl group.
Uniqueness: 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that require precise control over molecular interactions and reactions.
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10(2)9-15-13(8-14)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Clave InChI |
XXEUCDSJWPBRLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CBr)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
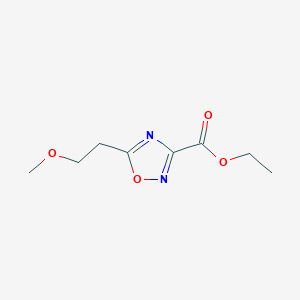
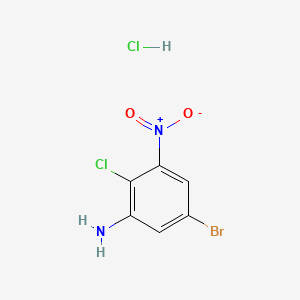

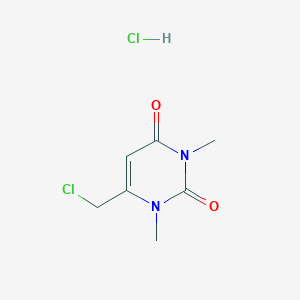
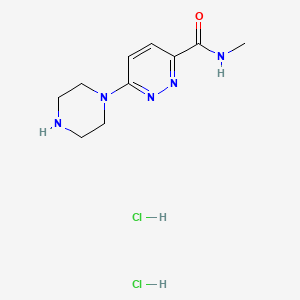
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
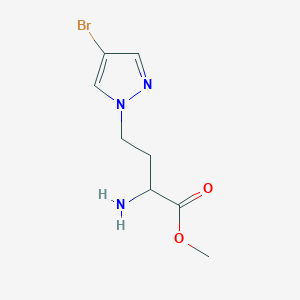

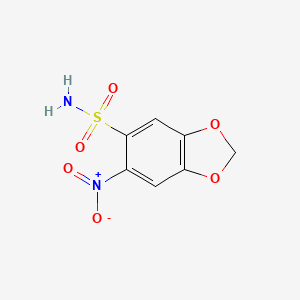
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)
